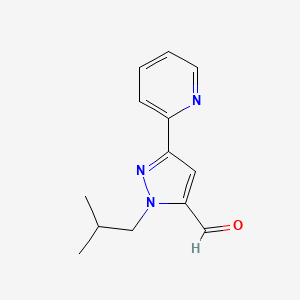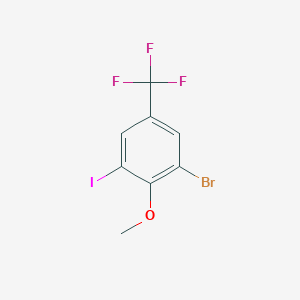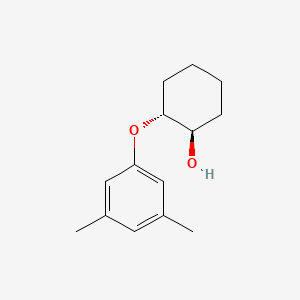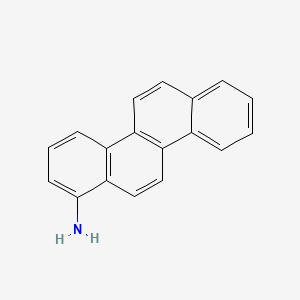
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-ketoester, followed by functional group modifications to introduce the isobutyl and pyridin-2-yl groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
Reduction: 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
科学的研究の応用
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and the aldehyde group can form interactions with active sites of enzymes, leading to inhibition or activation of enzymatic functions. The isobutyl and pyridin-2-yl groups may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-amine: Similar structure but with an amine group instead of an aldehyde.
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile: Contains a nitrile group instead of an aldehyde.
Uniqueness
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of the aldehyde group, which allows for specific reactions and interactions that are not possible with the amine or nitrile analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various fields.
特性
分子式 |
C13H15N3O |
|---|---|
分子量 |
229.28 g/mol |
IUPAC名 |
2-(2-methylpropyl)-5-pyridin-2-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C13H15N3O/c1-10(2)8-16-11(9-17)7-13(15-16)12-5-3-4-6-14-12/h3-7,9-10H,8H2,1-2H3 |
InChIキー |
YAGGQPIITSHKHN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CC=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine](/img/structure/B13350715.png)


![Methyl 5-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B13350726.png)
![4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one](/img/structure/B13350738.png)

![Benzenesulfonylfluoride, 5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13350753.png)
![6-amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13350774.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B13350782.png)
